

Independent Validation of rel-SB-612111 Hydrochloride Activity: A Comparative Guide

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Compound of Interest

Compound Name: *rel-SB-612111 hydrochloride*

Cat. No.: *B542633*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of **rel-SB-612111 hydrochloride**, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with an alternative compound, J-113,397. The information presented is collated from publicly available experimental data to assist researchers in their evaluation of these pharmacological tools.

rel-SB-612111 hydrochloride is a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.^{[1][2][3]} It exhibits high affinity for the human NOP receptor with a K_i of 0.33 nM.^{[1][2]} Its selectivity for the NOP receptor is significantly higher compared to classical opioid receptors, with K_i values of 57.6 nM for the mu-opioid receptor, 2109 nM for the delta-opioid receptor, and 160.5 nM for the kappa-opioid receptor.^[2] In vivo studies have demonstrated its ability to antagonize the effects of nociceptin and have suggested its potential in studying mood-related behaviors and neurological conditions.^{[4][5][6][7]}

Comparative Analysis of NOP Receptor Antagonists

The following table summarizes the in vitro activity of **rel-SB-612111 hydrochloride** in comparison to J-113,397, an earlier generation NOP receptor antagonist.^{[3][8]}

Compound	Target Receptor	Assay Type	Measured Parameter	Value
rel-SB-612111 hydrochloride	Human NOP	Receptor Binding	Ki	0.33 nM[1][2]
Human Mu-Opioid	Receptor Binding	Ki	57.6 nM[2]	
Human Delta-Opioid	Receptor Binding	Ki	2109 nM[2]	
Human Kappa-Opioid	Receptor Binding	Ki	160.5 nM[2]	
Human NOP	GTPyS Binding	pKB	9.70[8]	
Human NOP	cAMP Accumulation	pKB	8.63[8]	
J-113,397	Human NOP	GTPyS Binding	pKB	8.71[8]
Human NOP	cAMP Accumulation	pKB	7.95[8]	

Experimental Protocols

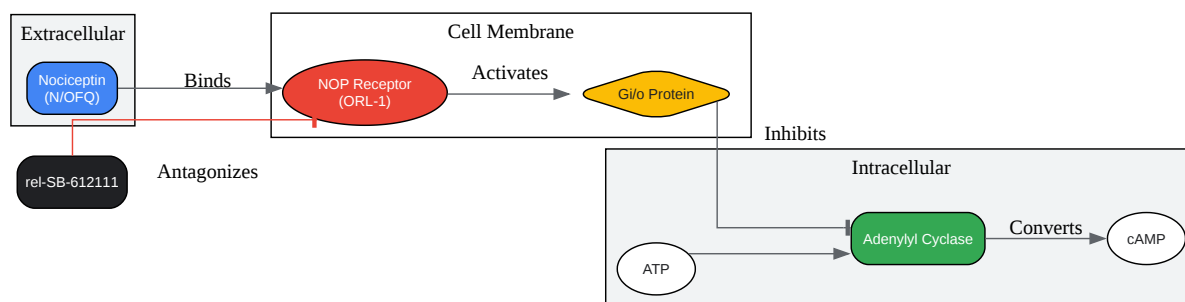
The data presented in this guide are based on the following key experimental methodologies:

- Radioligand Binding Assays:** These assays were performed using cell membranes from Chinese hamster ovary (CHO) cells expressing the human recombinant NOP receptor (CHOhNOP). The assay measures the displacement of a radiolabeled ligand ([³H]N/OFQ) by the test compound (SB-612111 or J-113,397) to determine the binding affinity (Ki).[8]
- GTPyS Binding Assays:** This functional assay also utilized CHOhNOP cell membranes. It measures the antagonist's ability to block the N/OFQ-induced stimulation of guanosine 5'-O-(3-[³⁵S]thio)triphosphate (GTPy[³⁵S]) binding to G-proteins, providing a measure of the compound's functional antagonism (pKB).[8]

3. Cyclic AMP (cAMP) Accumulation Assays: In whole CHO_hNOP cells, this assay determines the ability of the antagonist to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP production. This provides another measure of the compound's functional antagonist potency (pK_B).^[8]

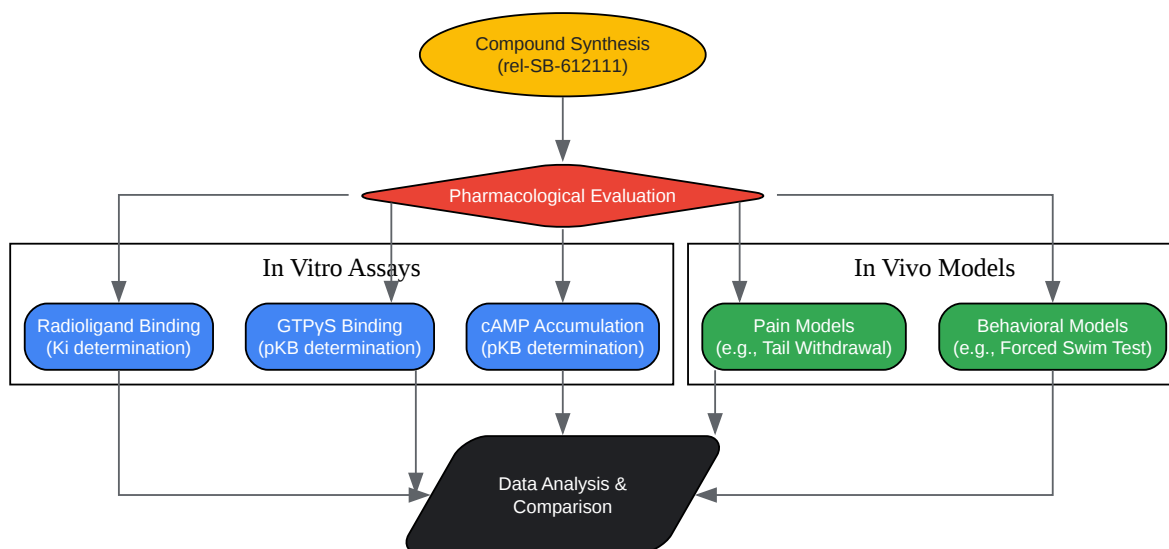
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for evaluating antagonist activity.



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Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.



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